molecular formula C16H14N2O B1271970 1-Phenyl-2-(quinoxalin-2-yl)ethanol CAS No. 849021-27-8

1-Phenyl-2-(quinoxalin-2-yl)ethanol

Cat. No. B1271970
CAS RN: 849021-27-8
M. Wt: 250.29 g/mol
InChI Key: GRCQIKGMGWYJAR-UHFFFAOYSA-N
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Description

1-Phenyl-2-(quinoxalin-2-yl)ethanol, also known as quinoxaline-2-ethanol, is a type of organic compound with a wide range of applications in the scientific and medical fields. It is an aromatic heterocyclic compound containing a benzene ring and a quinoxaline ring, and is one of the most studied compounds in the quinoxaline family. It has been used in a variety of research applications, including as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a fluorescent dye for biological imaging. In addition, it has been shown to have potential therapeutic applications, including as an antiviral and anti-cancer agent.

Scientific Research Applications

Anticancer Activity

A study conducted by Yeni, Supandi, and Merdekawati (2018) explored the anticancer potential of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds, a class of alkaloids found in the Hydrangeaceae family. The research focused on toxicity prediction and identified three compounds with high anticancer activity and low toxicity, highlighting the promising role of these compounds in cancer treatment (Yeni, Supandi, & Merdekawati, 2018).

Antimicrobial Agents

Kumar, Chawla, Kumar, and Sahu (2014) reported on the synthesis of 3-[{5-(substituted-phenyl)-3-(phenyl/4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}carbonyl]quinoxalin-2-ol derivatives, demonstrating substantial antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This finding suggests the potential of these compounds as effective antimicrobial agents (Kumar, Chawla, Kumar, & Sahu, 2014).

Antibacterial Sulfonamides

Alavi, Mosslemin, Mohebat, and Massah (2017) investigated the green synthesis of novel quinoxaline sulfonamides, demonstrating antibacterial activities against Staphylococcus spp. and Escherichia coli. This highlights the compound's utility in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anti-Inflammatory Activity

Abhishek Kumar, Fernandes, and Pankaj Kumar (2014) synthesized novel isoxazoline incorporated 2-quinolones with notable antimicrobial and anti-inflammatory activities. This research contributes to the development of new drugs for inflammation-related diseases (Abhishek Kumar, Fernandes, & Pankaj Kumar, 2014).

Bioreduction and Chemoenzymatic Synthesis

Liz, Liardo, and Rebolledo (2019) utilized ketoreductases for the bioreduction of 1-aryl-2-(azaaryl)ethanones, producing secondary alcohols with high yields and enantiomeric excesses. This method, including the synthesis of lanicemine, demonstrates the compound's role in efficient chemoenzymatic processes (Liz, Liardo, & Rebolledo, 2019).

Anti-Leishmanial Activity

Burguete et al. (2008) synthesized ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives, showing significant in vitro leishmanicidal activity. The study provides insights into the therapeutic potential of these compounds against Leishmania amazonensis (Burguete et al., 2008).

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

1-phenyl-2-quinoxalin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCQIKGMGWYJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375474
Record name 1-phenyl-2-quinoxalin-2-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849021-27-8
Record name 1-phenyl-2-quinoxalin-2-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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